Cytidine-5'-triphosphoric acid sodium salt
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Overview
Description
Cytidine-5’-triphosphoric acid sodium salt is a nucleoside triphosphate with a pyrimidine ring, commonly found in RNA. It plays a crucial role in various biochemical processes, including RNA synthesis and phospholipid metabolism . This compound is known for its high-energy phosphate bonds, similar to adenosine triphosphate, making it an essential molecule in cellular energy transfer and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphoric acid sodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases in the presence of adenosine triphosphate . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of phosphate groups to the cytidine molecule.
Industrial Production Methods
Industrial production of cytidine-5’-triphosphoric acid sodium salt often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation reactions, ensuring high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphoric acid sodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving cytidine-5’-triphosphoric acid sodium salt include adenosine triphosphate, specific kinases, and various nucleophiles. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from reactions involving cytidine-5’-triphosphoric acid sodium salt include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates .
Scientific Research Applications
Cytidine-5’-triphosphoric acid sodium salt has numerous applications in scientific research:
Mechanism of Action
Cytidine-5’-triphosphoric acid sodium salt exerts its effects primarily through its role as a high-energy phosphate donor. It participates in the synthesis of RNA by providing the necessary phosphate groups for the formation of phosphodiester bonds . Additionally, it acts as a coenzyme in various metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation . The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure and function, ATP is another high-energy phosphate donor involved in numerous cellular processes.
Guanosine triphosphate (GTP): GTP is involved in protein synthesis and signal transduction pathways.
Uridine triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine-5’-triphosphoric acid sodium salt is unique due to its specific role in RNA synthesis and its involvement in pyrimidine metabolism. Unlike ATP, which is more universally involved in energy transfer, cytidine-5’-triphosphoric acid sodium salt has specialized functions in nucleic acid metabolism and phospholipid biosynthesis .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-29(22,25-27(16,17)18)26-28(19,20)21;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYJLRIYZWQWPE-WFIJOQBCSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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